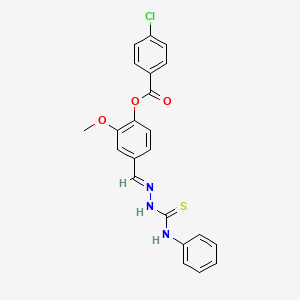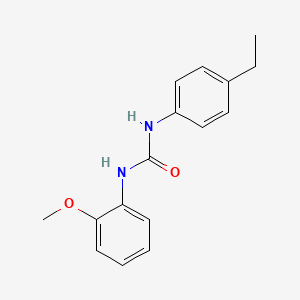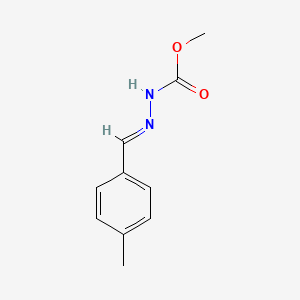
Methyl 2-(4-methylbenzylidene)hydrazinecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl (2E)-2-(4-methylbenzylidene)hydrazinecarboxylate is an organic compound with a complex structure. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique molecular arrangement, which contributes to its distinct chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2E)-2-(4-methylbenzylidene)hydrazinecarboxylate typically involves the condensation reaction between methyl hydrazinecarboxylate and 4-methylbenzaldehyde. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated through filtration and recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems ensures consistent production quality and scalability.
化学反应分析
Types of Reactions
Methyl (2E)-2-(4-methylbenzylidene)hydrazinecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into hydrazine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the hydrazine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols are employed under mild conditions.
Major Products Formed
The major products formed from these reactions include various hydrazine derivatives, oxides, and substituted compounds, depending on the specific reaction conditions and reagents used.
科学研究应用
Methyl (2E)-2-(4-methylbenzylidene)hydrazinecarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用机制
The mechanism by which methyl (2E)-2-(4-methylbenzylidene)hydrazinecarboxylate exerts its effects involves interactions with specific molecular targets and pathways. It is known to interact with enzymes and receptors, modulating their activity. The compound can influence cellular processes such as signal transduction, gene expression, and metabolic pathways. For instance, it may activate or inhibit certain enzymes, leading to changes in cellular function and response.
相似化合物的比较
Similar Compounds
4-Methylbenzylidene camphor: Known for its use as a UV filter in sunscreens.
4-Methylbenzylidene aniline: Used in the synthesis of dyes and pigments.
Uniqueness
Methyl (2E)-2-(4-methylbenzylidene)hydrazinecarboxylate is unique due to its specific molecular structure, which imparts distinct chemical properties and reactivity. Unlike similar compounds, it has a hydrazinecarboxylate group that allows for a broader range of chemical reactions and applications.
属性
分子式 |
C10H12N2O2 |
|---|---|
分子量 |
192.21 g/mol |
IUPAC 名称 |
methyl N-[(E)-(4-methylphenyl)methylideneamino]carbamate |
InChI |
InChI=1S/C10H12N2O2/c1-8-3-5-9(6-4-8)7-11-12-10(13)14-2/h3-7H,1-2H3,(H,12,13)/b11-7+ |
InChI 键 |
OZLNSTBDXXQKES-YRNVUSSQSA-N |
手性 SMILES |
CC1=CC=C(C=C1)/C=N/NC(=O)OC |
规范 SMILES |
CC1=CC=C(C=C1)C=NNC(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



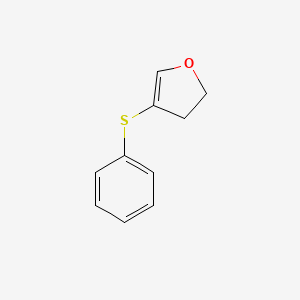

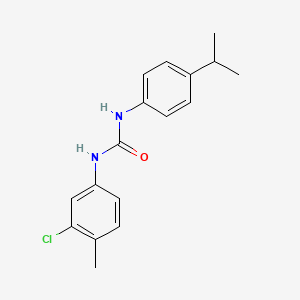
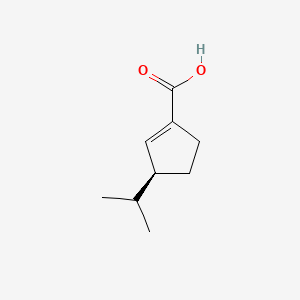
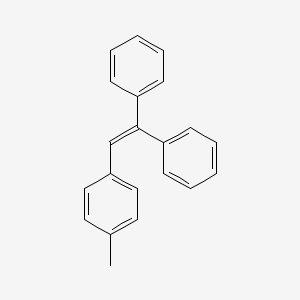



![[(E,2S,3R)-2-azaniumyl-3-hydroxyoctadec-4-enyl] hydrogen phosphate;N-methylmethanamine](/img/structure/B11941615.png)
